2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenoxy group attached to an ethanamine backbone, combined with oxalic acid. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine typically involves the following steps:
Preparation of 4-bromo-2,6-dimethylphenol: This is achieved by reacting 2,6-dimethylphenol with hydrobromic acid in the presence of a solvent like dimethyl sulfoxide and ethyl acetate at 60°C for 3 hours.
Formation of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid: The 4-bromo-2,6-dimethylphenol is then reacted with chloroacetic acid under basic conditions to form the acetic acid derivative.
Conversion to 2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine: The acetic acid derivative is further reacted with dimethylamine to form the final ethanamine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the ethanamine moiety can be reduced to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substituted Phenoxy Compounds: Formed through nucleophilic substitution.
Quinones: Formed through oxidation of the phenoxy group.
Amines: Formed through reduction of the ethanamine moiety.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The bromine atom and dimethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2,6-dimethylphenoxy)acetic acid: Shares a similar phenoxy structure but differs in its functional groups.
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-bromophenyl)acetamide: Another related compound with additional bromine substitution.
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine is unique due to its combination of a phenoxy group with an ethanamine backbone and oxalic acid. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.C2H2O4/c1-9-7-11(13)8-10(2)12(9)15-6-5-14(3)4;3-1(4)2(5)6/h7-8H,5-6H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMIFDFDAFGJGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN(C)C)C)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.